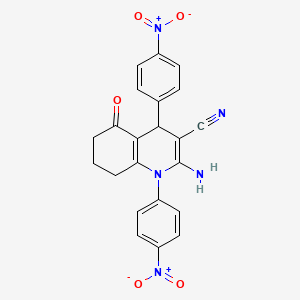![molecular formula C21H25N3O3 B15014240 2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-](/img/structure/B15014240.png)
2-Oxoacetamide, 2-[N'-(4-methylbenzylidene)hydrazino]-N-(4-pentyloxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they play a significant role in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the Schiff base hydrazone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological processes.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which may influence enzymatic activities and biological processes. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 1-{N’-[(1E)-{3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}-N-(4-ethoxyphenyl)formamide
Uniqueness
1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[4-(PENTYLOXY)PHENYL]FORMAMIDE stands out due to its unique structural features, such as the presence of both hydrazone and formamide functionalities.
Eigenschaften
Molekularformel |
C21H25N3O3 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N'-[(E)-(4-methylphenyl)methylideneamino]-N-(4-pentoxyphenyl)oxamide |
InChI |
InChI=1S/C21H25N3O3/c1-3-4-5-14-27-19-12-10-18(11-13-19)23-20(25)21(26)24-22-15-17-8-6-16(2)7-9-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)(H,24,26)/b22-15+ |
InChI-Schlüssel |
REWKYSJTGKHKHB-PXLXIMEGSA-N |
Isomerische SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B15014171.png)
![5-(4-fluorophenyl)-N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B15014174.png)

![2-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B15014185.png)
![2-Bromo-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,4-dimethylphenol](/img/structure/B15014189.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B15014190.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B15014191.png)
![(Z)-1-(4-bromophenyl)-3-[(2,4-dimethylphenyl)imino]-1-propen-1-ol](/img/structure/B15014193.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B15014194.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15014197.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15014201.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B15014211.png)
![(5E)-2,6-dihydroxy-5-[4-(nonyloxy)benzylidene]pyrimidin-4(5H)-one](/img/structure/B15014218.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15014235.png)
